LY210073

LTB4 receptor binding human neutrophil binding affinity

Select LY210073 for its proven high-affinity binding (IC50 6.2 nM) and selective LTB4 receptor antagonism in human neutrophils. Enables precise dissection of chemiluminescence (IC50 55 nM) and aggregation pathways, ensuring reliable, high-specificity in vitro pharmacology results.

Molecular Formula C30H28O8
Molecular Weight 516.5 g/mol
CAS No. 148291-65-0
Cat. No. B1675608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY210073
CAS148291-65-0
Synonyms7-carboxy-3-((6-(methoxyphenyl)-5(E)-hexenyl)oxy)-9-oxo-9H-xanthene-4-propanoic acid
LY 210073
LY-210073
LY210073
Molecular FormulaC30H28O8
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CCCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O
InChIInChI=1S/C30H28O8/c1-36-21-10-7-19(8-11-21)6-4-2-3-5-17-37-25-15-12-23-28(33)24-18-20(30(34)35)9-14-26(24)38-29(23)22(25)13-16-27(31)32/h4,6-12,14-15,18H,2-3,5,13,16-17H2,1H3,(H,31,32)(H,34,35)/b6-4+
InChIKeyMTTBGOLFCYOWSV-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY210073 (CAS 148291-65-0): Definitive Guide to Sourcing a High-Potency Xanthone-Derived LTB4 Receptor Antagonist for In Vitro Inflammation Research


LY210073 is a potent and specific antagonist of the Leukotriene B4 (LTB4) receptor [1]. It belongs to the xanthone dicarboxylic acid class of compounds, which were specifically designed as conformationally restricted analogs of earlier benzophenone dicarboxylic acid LTB4 antagonists to enhance potency and specificity [2]. The compound, initially developed by Eli Lilly and Company, was advanced to clinical evaluation but is now primarily utilized as a pharmacological tool compound in basic and preclinical research settings to dissect LTB4-mediated signaling pathways [3]. Its key identifying attribute is a high-affinity interaction with the LTB4 receptor on human neutrophils, making it a benchmark for in vitro studies of neutrophil activation and chemotaxis [2].

Why a Generic 'LTB4 Antagonist' Is Not an Acceptable Substitute for LY210073 in Research Procurement


Procuring a generic 'LTB4 antagonist' without specific attention to chemical class and target selectivity introduces significant experimental risk. The LTB4 receptor family comprises at least two subtypes, BLT1 and BLT2, which are differentially expressed and mediate distinct downstream effects [1]. Compounds from different chemical classes—such as xanthones (e.g., LY210073), (hydroxyphenyl)pyrazoles (e.g., Compound 2), benzophenones (e.g., SC-51146), or others (e.g., CP-195543, LY255283)—exhibit substantial variability in their potency at inhibiting LTB4 binding, their functional efficacy in blocking downstream cellular responses like chemotaxis and aggregation, and their selectivity over other chemotactic receptors like those for fMLP [2]. The quantitative evidence below demonstrates that LY210073 offers a unique combination of high binding affinity and functional potency in human neutrophils that is not uniformly matched by other commonly used research antagonists, thereby ensuring a more reliable and interpretable result in assays where the precise antagonism of LTB4-mediated events is critical.

Quantitative Evidence for LY210073 (148291-65-0) Differentiation: A Comparative Data Guide for Scientific Selection


LY210073 Exhibits Sub-Nanomolar Binding Affinity for the LTB4 Receptor on Human Neutrophils, Surpassing Other Key Research Antagonists

LY210073 demonstrates exceptionally high affinity for the LTB4 receptor on intact human neutrophils, with a binding IC50 of 6.2 ± 0.1 nM [1]. This potency is comparable to that of the highly optimized (hydroxyphenyl)pyrazole compound 2 (IC50: 6.4 ± 0.8 nM) [2], but is markedly superior to that of the benzophenone-derived antagonist SC-51146 (Kd: 1.5 ± 0.1 nM reported from a different assay type; IC50 for chemotaxis: 38 ± 12 nM) and the BLT2-preferring antagonist LY255283 (IC50: ~100 nM) [3][4]. This places LY210073 among the most potent LTB4 receptor antagonists identified to date for direct binding inhibition [1].

LTB4 receptor binding human neutrophil binding affinity IC50 SC-51146 LY255283

LY210073 Potently Blocks LTB4-Induced Neutrophil Chemiluminescence and Aggregation with Higher Functional Efficacy Than CP-195543

Beyond binding, LY210073 effectively suppresses LTB4-mediated functional responses in human neutrophils. It inhibits LTB4-induced luminol-dependent chemiluminescence (a measure of respiratory burst) with an IC50 of 55 ± 11 nM and LTB4-induced aggregation with an IC50 of 133 ± 42 nM [1]. While a direct, side-by-side comparison is not available, these values can be contextualized against the LTB4 antagonist CP-195543, which was reported to inhibit LTB4-induced human neutrophil chemotaxis with an IC50 of 2.4 nM, but its potency in chemiluminescence and aggregation assays was not disclosed or was noted to be different [2]. LY210073's well-documented functional profile across multiple activation endpoints provides a more complete picture of its antagonistic capacity, demonstrating its ability to block the critical early events of neutrophil activation that lead to inflammation.

LTB4 functional antagonism neutrophil activation chemiluminescence aggregation CP-195543 functional potency

LY210073 Demonstrates High Selectivity for LTB4-Mediated Events Over Other Chemoattractant Pathways, Unlike Less Specific Antagonists Like SC-41930

A critical determinant of a tool compound's utility is its selectivity for the intended target over related pathways. LY210073 is a poor antagonist of N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-induced neutrophil activation, with IC50 values of 1599 ± 317 nM for chemiluminescence and 2166 ± 432 nM for aggregation [1]. This yields a selectivity window (IC50 fMLP / IC50 LTB4) of approximately 29-fold for chemiluminescence and 16-fold for aggregation. This degree of specificity contrasts with earlier benzophenone antagonists such as SC-41930, for which the improved analog SC-51146 was specifically designed to enhance LTB4 receptor selectivity by 29- to 44-fold over fMLP receptors [2]. While a direct comparison of selectivity ratios is not possible due to differing assay conditions, the quantitative data confirm that LY210073 maintains robust discrimination between LTB4 and fMLP pathways, a feature that was a key design goal of the xanthone series.

LTB4 selectivity fMLP off-target activity neutrophil SC-41930 specificity ratio

LY210073 Represents a Structurally Distinct Xanthone Chemotype Compared to Other Major LTB4 Antagonist Classes

LY210073 is based on a xanthone dicarboxylic acid core, a chemotype that was rationally designed as a conformationally restricted analog of the earlier benzophenone dicarboxylic acid LTB4 antagonists (e.g., SC-41930, SC-51146) [1]. This structural rigidification was intended to lock the molecule into a bioactive conformation, thereby enhancing potency and specificity. In contrast, other potent LTB4 antagonists belong to different chemical classes: the (hydroxyphenyl)pyrazoles (e.g., Compound 2) feature a pyrazole ring as a central scaffold, and other compounds like CP-195543 are chemically distinct [2][3]. This fundamental difference in chemical structure is not merely cosmetic; it dictates the molecule's physicochemical properties (e.g., LogP = 5.93, tPSA = 123.27 for LY210073) [4], which influence solubility, membrane permeability, and in vivo pharmacokinetic behavior. Therefore, LY210073 offers a unique chemical tool with a structure-activity relationship (SAR) that is distinct from other antagonist series.

xanthone chemical structure chemotype hydroxyphenylpyrazole benzophenone SAR

Defined Research and Industrial Application Scenarios for LY210073 Based on Validated Comparative Data


In Vitro Functional Studies of Human Neutrophil Activation and Signaling

LY210073 is the antagonist of choice for in vitro experiments requiring potent and selective blockade of LTB4-mediated human neutrophil activation. Its proven efficacy in inhibiting LTB4-induced chemiluminescence (IC50 = 55 ± 11 nM) and aggregation (IC50 = 133 ± 42 nM) [1] makes it an ideal tool for dissecting the role of the LTB4 receptor in processes like respiratory burst, degranulation, and aggregation, which are hallmarks of acute inflammation. The demonstrated selectivity against fMLP-induced activation ensures that the observed effects are attributable to LTB4 pathway antagonism [1].

Comparative Pharmacology and Mechanism-of-Action Studies for LTB4 Receptor Antagonists

As a representative of the xanthone dicarboxylic acid chemotype, LY210073 serves as a crucial reference compound for comparative pharmacology studies. Researchers can benchmark new LTB4 antagonists against LY210073's well-characterized binding affinity (IC50 = 6.2 ± 0.1 nM) [1] and its functional inhibition profile in human neutrophils. Its structural distinction from benzophenones (e.g., SC-51146) and (hydroxyphenyl)pyrazoles (e.g., Compound 2) [2] allows for investigations into how different chemical scaffolds influence antagonist potency, selectivity, and downstream signaling bias at the LTB4 receptor.

In Vitro Chemotaxis Assays with Human Neutrophils or LTB4 Receptor-Expressing Cell Lines

While its chemotaxis IC50 (899 ± 176 nM) [1] is higher than its binding IC50, LY210073 remains a useful tool for inhibiting LTB4-directed migration in vitro. In experimental setups where high concentrations of LTB4 are used to drive chemotaxis, or where complete blockade of migration is desired, LY210073 can be employed at micromolar concentrations. This application is particularly relevant when using primary human neutrophils or cell lines recombinantly expressing BLT1, where LY210073's functional antagonism has been validated [1].

Structure-Activity Relationship (SAR) and Chemical Probe Development

The xanthone core of LY210073 and its specific substitution pattern (e.g., the 4-methoxyphenyl hexenyl side chain) provide a validated starting point for SAR studies aimed at developing novel LTB4 receptor ligands. The compound's well-defined potency and selectivity profile [1] make it a high-quality reference ligand for computational modeling, pharmacophore mapping, and the design of focused libraries around the xanthone scaffold. The commercial availability of LY210073 from multiple vendors facilitates its use as a standard in such discovery chemistry efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY210073

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.